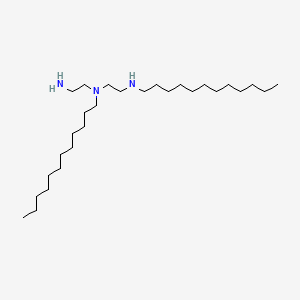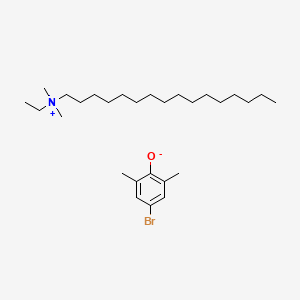
Ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate is a quaternary ammonium compound with the molecular formula C28H52BrNO and a molecular weight of 498.62 g/mol . This compound is known for its surfactant and antimicrobial properties, making it useful in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate typically involves the quaternization of dimethylhexadecylamine with 4-bromo-2,6-xylenol. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control helps in maintaining the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as hydroxide or amine groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted ammonium compounds with different functional groups.
Oxidation and Reduction Reactions: Products include oxides and amines.
Scientific Research Applications
Ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate its effects on cell membranes and signaling pathways.
Medicine: Studied for its antimicrobial properties and potential use in disinfectants and antiseptics.
Mechanism of Action
The mechanism of action of ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis . It also interferes with cellular signaling pathways, affecting various cellular functions .
Comparison with Similar Compounds
Ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate can be compared with other quaternary ammonium compounds such as:
Benzalkonium Chloride: Known for its antimicrobial properties but can cause skin irritation.
Didecyldimethylammonium Chloride: Used in disinfectants and has a similar mechanism of action.
Cetyltrimethylammonium Bromide: Commonly used in DNA extraction and as a surfactant in various applications.
This compound is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, making it effective in a wide range of applications .
Properties
CAS No. |
85940-54-1 |
|---|---|
Molecular Formula |
C28H52BrNO |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
4-bromo-2,6-dimethylphenolate;ethyl-hexadecyl-dimethylazanium |
InChI |
InChI=1S/C20H44N.C8H9BrO/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;1-5-3-7(9)4-6(2)8(5)10/h5-20H2,1-4H3;3-4,10H,1-2H3/q+1;/p-1 |
InChI Key |
NEPGSCLTUXSNPZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC.CC1=CC(=CC(=C1[O-])C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


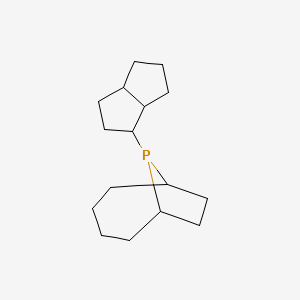
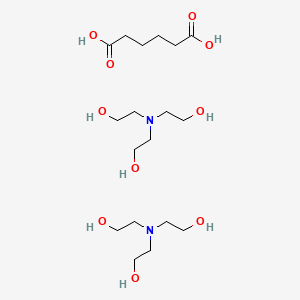
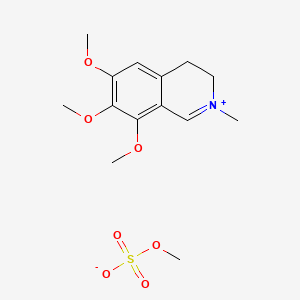

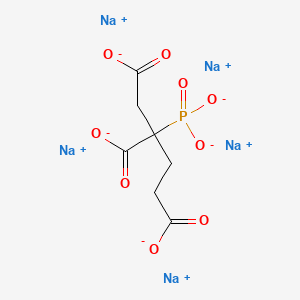
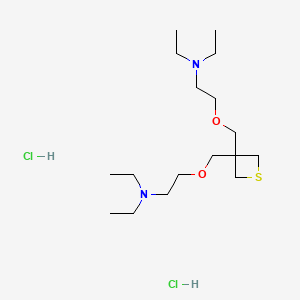
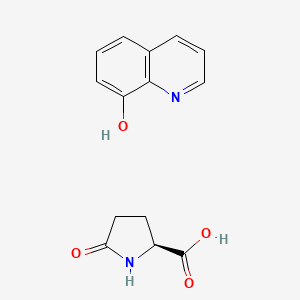
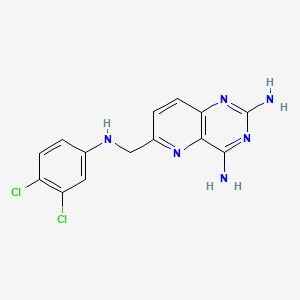


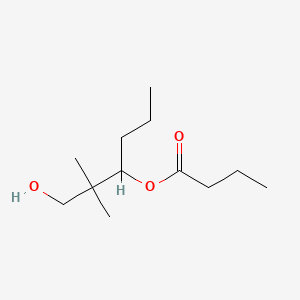
![trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate](/img/structure/B12674784.png)

